![molecular formula C7H9NO B1469242 2-(Furan-3-yl)azetidine CAS No. 777886-79-0](/img/structure/B1469242.png)
2-(Furan-3-yl)azetidine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Furan-3-yl)azetidine involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Another method involves palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide .Molecular Structure Analysis
The molecular formula of 2-(Furan-3-yl)azetidine is C7H9NO. Its molecular weight is 123.15 g/mol.Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Another reaction involves the use of palladium catalyst for direct alkylation of the C–H bond at the α-position of furans .Scientific Research Applications
Synthesis of Functionalized Azetidines
The compound “2-(Furan-3-yl)azetidine” can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Organic Synthesis
The aza Paternò–Büchi reaction, which involves “2-(Furan-3-yl)azetidine”, has been used in organic synthesis . However, the application of this reaction has been met with limited success due to inherent challenges associated with this approach .
Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds
The [2 + 2] photocycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . This approach can be considered among the most efficient methods for the rapid assembly of small rings .
Synthesis of Complex Natural Products
There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products . The most commonly employed type is the photocycloaddition between two alkene components to afford cyclobutanes .
Synthesis of New Heterocyclic Amino Acid Derivatives
A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Synthesis of Biologically Active Heterocyclic Compounds and Peptides
Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . Specifically, L-azetidine-2-carboxylic acid is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .
Future Directions
Aziridines and azetidines are considered building blocks for polyamines by anionic and cationic ring-opening polymerization . This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
Mechanism of Action
Target of Action
It is known that azetidine carboxylic acids, which are related compounds, serve as important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Mode of Action
It’s worth noting that furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a variety of biological activities, suggesting that 2-(furan-3-yl)azetidine may have similar effects .
properties
IUPAC Name |
2-(furan-3-yl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRKUVUBGXHHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.